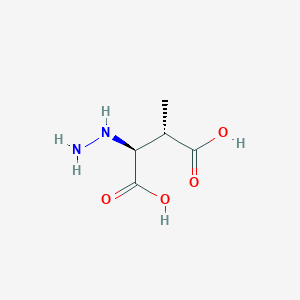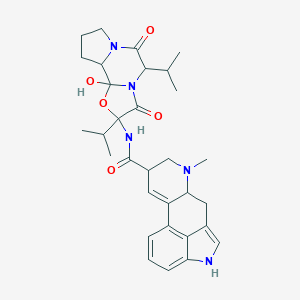
麦角新碱
描述
Ergocornine is a member of the ergot alkaloids, a group of compounds derived from the fungus Claviceps purpurea. These alkaloids have a variety of biological effects, particularly on the endocrine system. Ergocornine, specifically, has been shown to have significant effects on hormone synthesis and release by the pituitary gland, including the inhibition of prolactin and growth hormone release . It has been studied for its potential in suppressing pituitary tumor growth and function, as well as its effects on mammary tumor growth in rats . Additionally, ergocornine has been investigated for its role in the regulation of reproductive processes, such as decidualization and nidation , and its impact on urinary steroid levels in women .
Synthesis Analysis
The synthesis of ergocornine has been described in detail, with a focus on determining the absolute configurations at specific carbon atoms in the peptide part of the molecule. The synthesis process utilizes starting materials with known stereochemistry, which has allowed researchers to confirm the stereochemical structure of ergocornine and related ergot alkaloids .
Molecular Structure Analysis
Ergocornine, like other ergot alkaloids, possesses a complex molecular structure that includes a peptide moiety. The absolute configurations at C-2' and C-12' in the peptide part have been determined through synthetic methods, confirming that all peptide-type ergot alkaloids share the same stereochemical structure .
Chemical Reactions Analysis
Ergocornine interacts with the endocrine system by inhibiting the synthesis and release of certain hormones. It has been shown to directly inhibit prolactin release from the anterior pituitary gland . Additionally, ergocornine can interfere with the normal hormonal fluctuations during the estrous cycle, affecting serum prolactin and luteinizing hormone (LH) levels . These interactions suggest that ergocornine can modulate hormonal responses, which may be leveraged for therapeutic purposes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ergocornine are not detailed in the provided papers, its biological properties are well-documented. Ergocornine is effective in suppressing the growth of pituitary tumors and reversing associated symptoms in rats . It also inhibits mammary tumor growth, likely due to its suppression of pituitary prolactin secretion . The compound's effects on gestation and fetal morphology in rats have been studied, indicating that it does not always inhibit implantation but can have significant developmental impacts at certain dosages . Ergocornine's influence on urinary steroid levels after administration to women suggests a depression of progesterone, aligning with observations in rat models .
科学研究应用
认知功能和衰老
研究表明,与麦角新碱相关的化合物,例如共麦角新碱甲磺酸盐中发现的化合物(包括二氢麦角新碱的甲磺酸盐形式等),可能对认知功能有益。据报道,这些化合物可以改善动物模型和健康老年志愿者的记忆和学习能力,可能是通过影响中枢单胺能神经递质系统实现的。然而,在与年龄相关的认知能力下降中的应用仍然存在争议,因为临床试验设计和结果存在差异。尽管有悠久的临床使用历史,但此类化合物在治疗认知能力下降中的具体作用尚未确定 (Wadworth和Chrisp,1992)。
偏头痛和头痛治疗
与麦角新碱密切相关的麦角胺在偏头痛的急性治疗中已成为基石,已有超过半个世纪的历史。对于头痛发作频率低或持续时间长的患者,它特别有用,具有特定的剂量限制以减轻副作用。尽管三普坦类药物的出现,但对于部分偏头痛患者来说,麦角胺仍然是一个有价值的选择,这突显了麦角衍生物在头痛管理中所扮演的细致作用 (Tfelt-Hansen等,2000)。
生物技术和进化中的麦角生物碱
麦角生物碱(如麦角新碱)的生产和研究对生物技术具有重大意义。麦角生物碱基因簇分析提供了对麦角生物碱合成(EAS)的生化和进化方面的见解。对这些簇的功能分析有助于了解参与EAS的各种基因的具体作用,为生物技术应用铺平了道路,包括生产特定的生物碱和中间体 (Lorenz等,2009)。
历史和产科应用
从历史上看,麦角生物碱(包括麦角新碱)由于其强大的缩宫作用,已被用于产科和妇科来控制产后出血。尽管它们有效,但由于潜在的不良反应,这些化合物在发达国家的使用已经减少,尽管在特定的临床情况下或在替代品有限的发展中国家,它们可能仍然有价值 (Smakosz等,2021)。
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Ergot alkaloids are known to affect the nervous system and to be vasoconstrictors in humans and animals . This work presents recent advances in swine and dairy feeds regarding 11 major EAs, namely ergometrine, ergosine, ergotamine, ergocornine, ergocryptine, ergocristine, ergosinine, ergotaminine, ergocorninine, ergocryptinine, and ergocristinine .
作用机制
Target of Action
Ergocornine, a crystalline ergopeptine and one of the ergot alkaloids, primarily targets dopamine receptors . It acts as a dopamine receptor agonist , meaning it binds to these receptors and activates them, mimicking the effects of dopamine.
Mode of Action
Ergocornine’s interaction with its targets results in significant changes. It has been reported to have sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . In the brain, the activity of ergocornine was observed as a decrease in cerebral blood flow, cerebral vascular resistance, and oxygen uptake . The effect in the brain seems to allow a cerebral metabolic homeostasis .
Biochemical Pathways
Ergocornine affects several biochemical pathways. Its inhibitory effect against the serotonin and noradrenaline receptors is notable, where ergocornine seems to be very potent against a stimulation-induced noradrenaline overflow . This suggests that ergocornine can influence the serotonin and noradrenaline pathways, which play crucial roles in mood regulation and cardiovascular function, respectively.
Pharmacokinetics
It is known that ergocornine is one of the components in the ergoloid mesylate mixture . More research is needed to fully understand the ADME properties of ergocornine and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of ergocornine’s action are diverse. It has been reported that ergocornine administration, in non-toxic doses, presents sympatholytic and hypotensive properties . In the brain, the activity of ergocornine was observed as a decrease in cerebral blood flow, cerebral vascular resistance, and oxygen uptake . The effect in the brain seems to allow a cerebral metabolic homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ergocornine. It is known that ergot alkaloids, including ergocornine, are produced by fungi that parasitize the seed heads of living plants at the time of flowering . Environmental conditions such as heavy rainfall and wet soils can increase the prevalence of these fungi, potentially affecting the production and action of ergocornine .
属性
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-OGGGUQDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergocornine | |
CAS RN |
564-36-3 | |
| Record name | Ergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W36B25464 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ergocornine's primary mechanism of action?
A1: Ergocornine primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through Ergocornine's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]
Q2: Can you elaborate on the downstream effects of Ergocornine's prolactin inhibition?
A2: Inhibition of prolactin by Ergocornine leads to a cascade of effects, most notably on the female reproductive system. These include:
- Interruption of Luteal Function: Ergocornine administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]
- Blockage of Ovulation: Studies in rats have shown that Ergocornine can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]
- Suppression of Lactation: Ergocornine effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]
- Regression of Mammary Tumors: Ergocornine has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]
Q3: What is the molecular formula and weight of Ergocornine?
A3: Ergocornine has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]
Q4: Is there any spectroscopic data available for Ergocornine?
A4: Yes, mass spectrometry has been extensively used to characterize Ergocornine and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for Ergocornine, providing valuable information for its detection and analysis. [, ]
Q5: How stable is Ergocornine under different conditions?
A5: Ergocornine's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.
Q6: How does Ergocornine's structure relate to its activity?
A7: Ergocornine belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]
Q7: Are there any analytical methods used to quantify Ergocornine?
A7: Yes, several analytical techniques are available to quantify Ergocornine, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify Ergocornine in various matrices. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for Ergocornine determination, especially in complex biological samples. [, ]
Q8: What are the key pharmacokinetic properties of Ergocornine?
A10: Although detailed pharmacokinetic data on Ergocornine is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.
Q9: Has Ergocornine been evaluated in clinical trials?
A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored Ergocornine's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







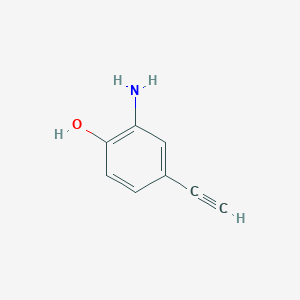
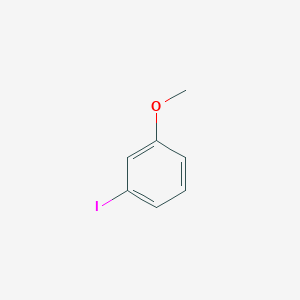
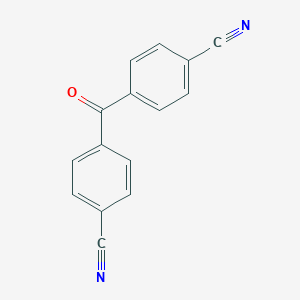
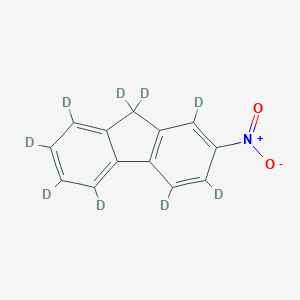



![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)

